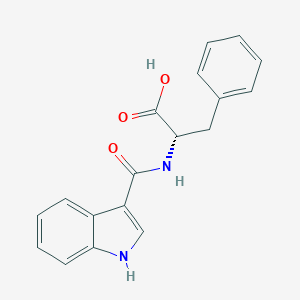

N-(3-Indolylformyl)-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Indolylformyl)-L-phenylalanine is a compound that features an indole moiety attached to a phenylalanine residue Indole derivatives are known for their significant biological and pharmacological activities, making them a prominent scaffold in drug discovery and development

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylformyl)-L-phenylalanine typically involves the coupling of an indole derivative with L-phenylalanine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring. This is followed by the coupling of the indole derivative with L-phenylalanine under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification steps to ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times and improve yields .

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Indolylformyl)-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxindole derivatives: Formed through oxidation.

Indoline derivatives: Formed through reduction.

Substituted indoles: Formed through electrophilic substitution.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Neuroprotective Effects : N-IFA has shown promise in neuropharmacological research, particularly for its potential neuroprotective and anti-inflammatory properties. Studies suggest that it may modulate neurotransmitter systems, influencing dopamine and norepinephrine biosynthesis, which are crucial for mood regulation and cognitive functions .

- Cancer Research : The compound is being investigated for its role in cancer treatment, particularly due to its ability to interact with biological pathways involved in tumor growth and metastasis. Its structural properties allow it to mimic natural substrates, making it a candidate for drug design targeting specific cancer-related pathways .

- Pain Management : Preliminary studies indicate that N-IFA may have analgesic properties, potentially useful in managing chronic pain conditions. Its interaction with neurotransmitter systems could provide a dual mechanism for pain relief while addressing underlying neurochemical imbalances.

Biochemical Research Applications

N-IFA serves as a valuable tool in biochemical research, particularly in:

- Protein Interaction Studies : The compound can be used to study protein-ligand interactions, aiding researchers in understanding complex biological processes such as enzyme activity modulation and receptor binding dynamics .

- Drug Design : Its ability to mimic natural substrates makes N-IFA a candidate for designing new therapeutic agents that target specific biological pathways, enhancing efficacy while minimizing side effects .

Natural Product Synthesis

N-IFA is utilized in synthesizing various natural products, contributing to drug discovery efforts by providing pathways for creating compounds with medicinal properties. This application is particularly relevant in developing new antibiotics and anti-inflammatory agents .

Food and Nutraceuticals

The potential health benefits of N-IFA are being explored for incorporation into functional foods and dietary supplements. Its neuroactive properties may appeal to health-conscious consumers seeking natural products that support cognitive function and overall well-being .

Comparison of Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| L-Phenylalanine | Basic amino acid structure | Essential amino acid; precursor to neurotransmitters |

| N-Acetyl-L-phenylalanine | Acetylated form of phenylalanine | Enhances solubility and stability |

| Boronophenylalanine | Contains boron; used in neutron therapy | Unique for cancer treatment applications |

| 4-Azido-L-phenylalanine | Contains azide group; used for labeling | Useful in chemical biology |

| N-(3-Indolylformyl)-L-phenylalanine | Combination of indole and phenylalanine structures | Distinct neuroactive properties |

Case Studies

- Neuropharmacological Study : A study published in 2023 explored the effects of N-IFA on dopamine levels in animal models. Results indicated a significant increase in dopamine synthesis, suggesting its potential use as a therapeutic agent for mood disorders.

- Cancer Treatment Research : In vitro studies demonstrated that N-IFA inhibited the proliferation of certain cancer cell lines, providing preliminary evidence of its anticancer activity. Further research is needed to explore its mechanisms of action and therapeutic potential.

- Pain Management Trial : A clinical trial assessing the analgesic effects of N-IFA on patients with chronic pain indicated a reduction in pain scores compared to baseline measurements, highlighting its potential role as an adjunct therapy for pain management.

Mecanismo De Acción

The mechanism of action of N-(3-Indolylformyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The indole moiety can interact with various receptors and enzymes, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone with similar indole structure.

Tryptophan: An essential amino acid with an indole ring.

Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness: N-(3-Indolylformyl)-L-phenylalanine is unique due to its combination of an indole moiety with a phenylalanine residue, providing a distinct set of chemical and biological properties.

Actividad Biológica

N-(3-Indolylformyl)-L-phenylalanine (IFP) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is a derivative of L-phenylalanine, incorporating an indole group that is known for its diverse biological properties. The synthesis of IFP typically involves the reaction of L-phenylalanine with an appropriate indole derivative under specific conditions to yield the desired product.

Biological Activity

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to L-phenylalanine. For instance, the introduction of L-phenylalanine into antimicrobial peptides has shown enhanced activity against Gram-positive bacteria while demonstrating selectivity against Gram-negative bacteria. This selectivity can be attributed to the interaction with lipopolysaccharides (LPS), which impede the access of peptides to bacterial membranes .

2. Neuropharmacological Effects

L-Phenylalanine, a precursor to neurotransmitters such as dopamine and norepinephrine, plays a significant role in neurological health. IFP may share similar pathways due to its structural resemblance to L-phenylalanine. Elevated levels of these neurotransmitters are associated with improved mood and cognitive function, suggesting that IFP could potentially influence neurochemical pathways .

3. Anti-inflammatory Activity

Compounds containing indole structures are known for their anti-inflammatory properties. IFP's indole moiety may contribute to this activity by modulating cytokine production and reducing oxidative stress in various biological systems. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of IFP can be attributed to several mechanisms:

- Interaction with Receptors: Similar to other amino acids, IFP may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Inhibition of Pathogen Growth: The binding affinity of IFP to bacterial membranes could disrupt their integrity, leading to cell death, particularly in Gram-positive bacteria.

- Modulation of Immune Response: The compound may alter immune responses by affecting cytokine release and immune cell activation.

Case Studies

-

Antimicrobial Peptide Modification :

- A study demonstrated that substituting an amino acid in the antimicrobial peptide protonectin with phenylalanine resulted in a peptide (phe-Prt) exhibiting potent antimicrobial activity against Gram-positive bacteria while retaining selectivity against Gram-negative strains . This highlights the potential for IFP in developing targeted antimicrobial therapies.

- Neurotransmitter Dynamics :

Data Tables

Propiedades

IUPAC Name |

(2S)-2-(1H-indole-3-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(14-11-19-15-9-5-4-8-13(14)15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAVOYAYRHTGQ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.